Fmoc-D-4-Pyridylalanine
Overview
Description
Mechanism of Action
Target of Action
It is known that this compound is an alanine derivative , which suggests that it may interact with biological systems in a manner similar to other alanine derivatives.
Biochemical Pathways
It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Action Environment
The action, efficacy, and stability of Fmoc-D-4-Pyridylalanine can be influenced by various environmental factors. For instance, it is recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols . These precautions suggest that the compound’s action could be affected by factors such as air quality and humidity.
Biochemical Analysis
Biochemical Properties
Fmoc-D-4-Pyridylalanine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the structure and properties of this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The preparation of Fmoc-D-4-Pyridylalanine typically involves chemical synthesis methods. One common synthetic route includes the condensation reaction of 3-(4-pyridyl)-D-alanine, where the Fmoc protecting group is introduced on its amino group . The reaction conditions often involve the use of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to introduce the Fmoc group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Fmoc-D-4-Pyridylalanine undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions can modify the pyridyl group or the alanine backbone.
Substitution: The Fmoc group can be substituted under specific conditions, such as using piperidine in N,N-dimethylformamide (DMF) for deprotection.
Coupling Reactions: Commonly used in peptide synthesis, where the Fmoc group is removed to allow for the formation of peptide bonds.
Common reagents and conditions used in these reactions include piperidine for Fmoc deprotection, DMF as a solvent, and various coupling agents for peptide bond formation . Major products formed from these reactions are typically peptides or polypeptides with specific sequences and functionalities.
Scientific Research Applications
Fmoc-D-4-Pyridylalanine has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex peptides and polypeptides for studying protein structure and function.
Medicine: Potentially useful in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of peptide-based materials and hydrogels for various applications.
Comparison with Similar Compounds
Fmoc-D-4-Pyridylalanine can be compared with other similar compounds, such as:
Fmoc-D-2-Pyridylalanine: Similar in structure but with the pyridyl group at the 2-position.
Fmoc-D-3-Pyridylalanine: Similar in structure but with the pyridyl group at the 3-position.
Fmoc-D-4-Aminophenylalanine: Similar in structure but with an aminophenyl group instead of a pyridyl group.
The uniqueness of this compound lies in the specific positioning of the pyridyl group, which can influence its reactivity and interactions in peptide synthesis and biological applications .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSSXJVRZMQUKA-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=NC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205528-30-9 | |
Record name | Fmoc-D-4-Pyridylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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